(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
CAS No.: 537688-69-0
Cat. No.: VC7729748
Molecular Formula: C21H20ClNO3S2
Molecular Weight: 433.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537688-69-0 |
|---|---|
| Molecular Formula | C21H20ClNO3S2 |
| Molecular Weight | 433.97 |
| IUPAC Name | (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11- |
| Standard InChI Key | IOWDHUHXQVGXSR-ODLFYWEKSA-N |
| SMILES | CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S |
Introduction
Synthesis and Reactivity
The compound is synthesized via Knoevenagel condensation between a substituted benzaldehyde precursor and a 3-isopropyl-2-thioxothiazolidin-4-one derivative. Key steps include:
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Aldehyde preparation: 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is synthesized by alkylation of 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide.
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Condensation: Reaction with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions (e.g., piperidine) to form the benzylidene-thiazolidinone scaffold.
Reactivity Profile:
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Thioxo group: Susceptible to oxidation, forming sulfoxide/sulfone derivatives.
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Benzylidene double bond: May undergo reduction or Michael addition reactions.
Table 2: Biological Activity of Analogous Thiazolidinones
This compound’s 4-chlorobenzyloxy group enhances lipophilicity, potentially improving membrane permeability and target engagement.
Analytical Characterization
Key spectroscopic features include:
Table 3: Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| IR | ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1250 cm⁻¹, ν(C-O-C) ~1100 cm⁻¹ |
| ¹H NMR | δ 7.2–7.4 (aromatic H), δ 5.1 (OCH₂Ph), δ 3.8 (OCH₃), δ 1.2–1.4 (isopropyl) |
| ¹³C NMR | δ 190 (C=O), δ 170 (C=S), δ 55–60 (OCH₃, OCH₂Ph) |
Research Gaps and Future Directions
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Target identification: Molecular docking studies are needed to predict binding affinities for COX-II or kinases.
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In vitro screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6).
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SAR optimization: Modifying the isopropyl or methoxy groups to enhance potency .
This compound exemplifies the versatility of thiazolidinones in drug discovery, though further empirical validation is required to unlock its full therapeutic potential .
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